molecular formula C16H12F2N2O2 B286767 N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

Cat. No.: B286767
M. Wt: 302.27 g/mol
InChI Key: VKOSIJJMXWNZGJ-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of an appropriate o-nitrophenyl derivative.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Substitution with Difluorophenyl Group: The final step involves the substitution of the benzisoxazole derivative with a 3,5-difluorophenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide: Unique due to its specific substitution pattern and potential biological activities.

    Other Benzisoxazole Derivatives: Compounds such as risperidone and ziprasidone, which are used as antipsychotic medications, share the benzisoxazole core but differ in their substitution patterns and therapeutic applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzisoxazole derivatives.

Properties

Molecular Formula

C16H12F2N2O2

Molecular Weight

302.27 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H12F2N2O2/c1-9-2-3-15-13(4-9)14(20-22-15)8-16(21)19-12-6-10(17)5-11(18)7-12/h2-7H,8H2,1H3,(H,19,21)

InChI Key

VKOSIJJMXWNZGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC(=C3)F)F

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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